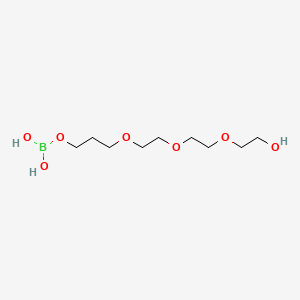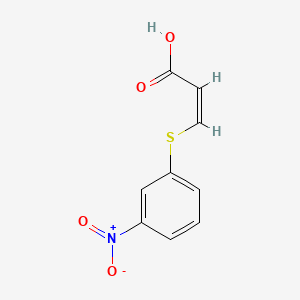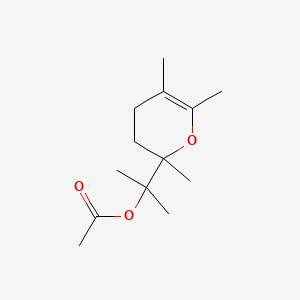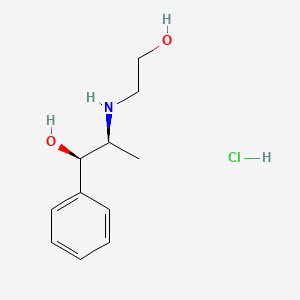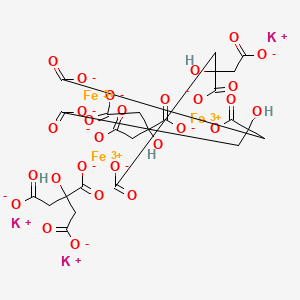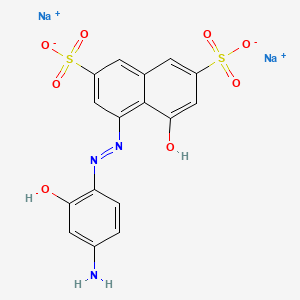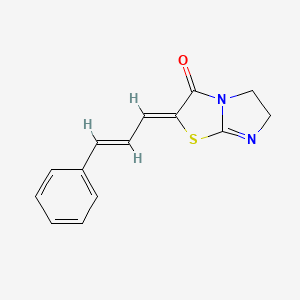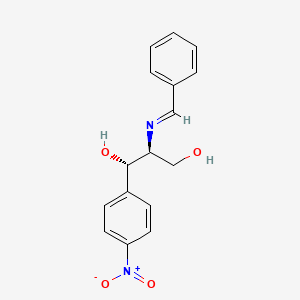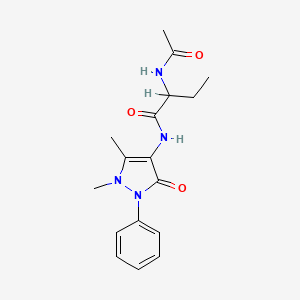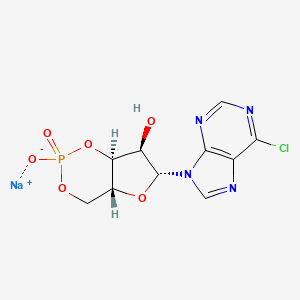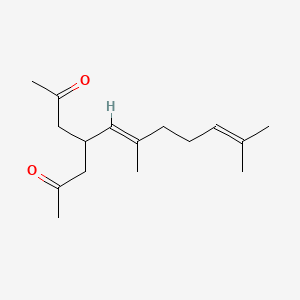
4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.376 g/mol It is characterized by its unique structure, which includes a heptane backbone with two ketone groups and a dimethylhepta-dienyl side chain
Preparation Methods
The synthesis of 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the use of dimethylhepta-dienyl precursors and heptane-2,6-dione in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high yield .
In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups and dienyl side chain allow it to participate in various chemical reactions, which can affect biological systems. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function .
Comparison with Similar Compounds
4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione can be compared with similar compounds such as:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
84878-53-5 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-[(1E)-2,6-dimethylhepta-1,5-dienyl]heptane-2,6-dione |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,9,16H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
VQJBKPGRSJADAG-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(CC(=O)C)CC(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(CC(=O)C)CC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


